Pentostatin

Übersicht

Beschreibung

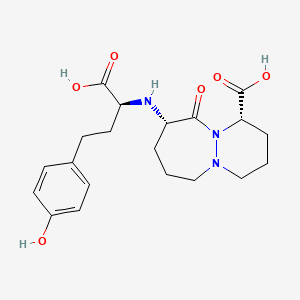

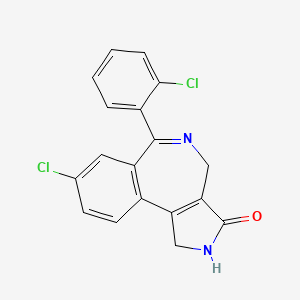

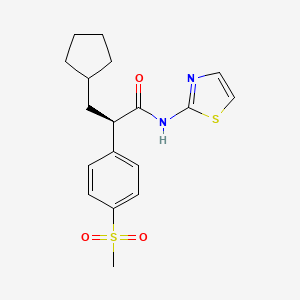

Pentostatin, also known as deoxycoformycin, is an anticancer chemotherapeutic drug. It is classified as a purine analog, which is a type of antimetabolite. This compound mimics the nucleoside adenosine and inhibits the enzyme adenosine deaminase, interfering with the cell’s ability to process DNA. This compound is primarily used to treat hairy cell leukemia and has shown efficacy in treating other lymphoproliferative malignancies .

Wissenschaftliche Forschungsanwendungen

Pentostatin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.

Biology: this compound’s ability to inhibit adenosine deaminase makes it a valuable tool for studying the role of this enzyme in various biological processes.

Medicine: Beyond treating hairy cell leukemia, this compound is used in combination therapies for chronic lymphocytic leukemia and graft-versus-host disease. It has also shown potential in treating other malignancies and autoimmune disorders.

Industry: The fermentation process for this compound production has been optimized for industrial-scale manufacturing, making it a commercially viable product .

Wirkmechanismus

Pentostatin exerts its effects by inhibiting the enzyme adenosine deaminase. This inhibition prevents the deamination of adenosine to inosine, leading to the accumulation of deoxyadenosine and deoxyadenosine triphosphate. These compounds interfere with DNA synthesis and cell division, ultimately causing cell death. The greatest activity of adenosine deaminase is found in cells of the lymphoid system, making this compound particularly effective against lymphoid malignancies .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Pentostatin mimics the nucleoside adenosine and inhibits the enzyme adenosine deaminase (ADA), which is most active in cells of the lymphoid system . This interaction with ADA is crucial for its function. T-cells have higher ADA activity than B-cells, and T-cell malignancies have higher activity than B-cell malignancies .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those involved in lymphoproliferative malignancies . It interferes with the cell’s ability to process DNA, which is particularly impactful on cancer cells that generally divide more often than healthy cells . This interference with DNA processing influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound works at the molecular level by inhibiting ADA, preventing the deamination of adenosine to inosine . This results in an accumulation of deoxyadenosine (dAdo) and deoxyadenosine 5′-triphosphate (dATP), leading to a reduction of purine metabolism which blocks DNA synthesis and leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The drug is primarily hepatic, but only small amounts are metabolized . Following a single dose, approximately 90% of the dose was excreted in the urine as unchanged this compound and/or metabolites .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in mice, the LD50 (the lethal dose that kills 50% of the test subjects) is 128 mg/kg . Side effects include lethargy, rash, fatigue, nausea, and myelosuppression .

Metabolic Pathways

This compound is involved in the purine metabolic pathway, where it inhibits ADA, leading to an accumulation of dAdo and dATP . This accumulation disrupts purine metabolism, blocking DNA synthesis, and leading to cell death .

Transport and Distribution

This compound is distributed rapidly to all body tissues . It distributes relatively poorly into the cerebrospinal fluid, with peak concentrations averaging approximately 10% of concurrent plasma concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it interacts with ADA to exert its effects . The exact subcellular localization and any effects on its activity or function may vary depending on the specific cell type and the presence of other interacting biomolecules.

Vorbereitungsmethoden

Pentostatin is produced through fermentation processes involving actinomycetes and fungi species. The biosynthesis pathway of this compound has been elucidated, revealing that it is a nucleoside antibiotic with a 1,3-diazo ring structure. Industrial production methods involve optimizing fermentation conditions and employing strain improvement strategies such as atmospheric and room-temperature plasma mutagenesis and ribosome engineering .

Analyse Chemischer Reaktionen

Pentostatin undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the conversion of 8′-keto-pentostatin to this compound by NADPH reductase. Common reagents used in these reactions include NADPH and other reducing agents. The major product formed from these reactions is this compound itself .

Vergleich Mit ähnlichen Verbindungen

Pentostatin is unique among adenosine deaminase inhibitors due to its potent transition state inhibition. Similar compounds include cladribine, which is also used to treat hairy cell leukemia. Both drugs inhibit adenosine deaminase, but this compound has a distinct chemical structure and mechanism of action that make it particularly effective in certain clinical settings .

Similar Compounds

- Cladribine

- Chlorogenic acid (as a natural inhibitor)

- Quercetin (as a natural inhibitor)

This compound’s unique structure and potent inhibition of adenosine deaminase set it apart from other compounds, making it a valuable therapeutic agent in oncology .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Pentostatin can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Adenine", "2'-Deoxycoformycin", "Triethylamine", "Methanesulfonic acid", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Adenine is reacted with 2'-Deoxycoformycin in the presence of triethylamine to form 2'-Deoxycoformycin-adenine intermediate.", "Step 2: The intermediate is then treated with methanesulfonic acid to form the corresponding mesylate.", "Step 3: The mesylate is then reacted with acetic anhydride to form the corresponding acetyl derivative.", "Step 4: The acetyl derivative is then treated with methanol and water to form the final product, Pentostatin." ] } | |

CAS-Nummer |

53910-25-1 |

Molekularformel |

C11H16N4O4 |

Molekulargewicht |

268.27 g/mol |

IUPAC-Name |

(8R)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

InChI |

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9?/m0/s1 |

InChI-Schlüssel |

FPVKHBSQESCIEP-VCWZQCKKSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC1N2C=NC3=C2NC=NC[C@H]3O)CO)O |

SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

Aussehen |

Solid powder |

Color/Form |

White crystals from methanol/water White to off-white solid |

melting_point |

220-225 °C Mp: also reported as 204-209.5 °C with darkening at > 150 °C. |

Andere CAS-Nummern |

53910-25-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Commercially available pentostatin powder for injection should be stored at 2-8 °C. ... When stored at 2-8 °C, the manufacturer states that currently available pentostatin powder for injection is stable for 18 mo after the date of manufacture when stored as directed. ... Pentostatin is compatible with 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's. When reconstituted with 0.9% sodium chloride injection to a final concentration of 2 mg/ml, pentostatin solutions are physically and chemically stable for at least 72 hr at room temperature (22-25 °C). When diluted to a final concentration of 20 ug/ml, the drug is chemically compatible at room temperature with 0.9% sodium chloride or lactated Ringer's injection for at least 48 hr and with 5% dextrose injection for at least 24 hr. Up to an 8-10% loss in potency has been reported to occur within 48 hr in such solutions diluted in 5% dextrose, However, because such reconstituted and/or diluted pentostatin solutions contain no preservatives, the manufacturer recommends that they be used within 8 hr when stored at room temperature in ambient light, and that unused portions be discarded. Bulk: Bulk samples stored at 60 °C for 9 days showed no decomposition (TLC and UV). Bulk material should be stored at -20 °C for long term storage. |

Löslichkeit |

Freely soluble in water, aqueous solubility > 100 mg/ml H2O >30 (mg/mL) pH 9 borate buffer >50 (mg/mL) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2' Deoxycoformycin 2'-Deoxycoformycin CI 825 CI-825 CI825 Co-vidarabine Deoxycoformycin Imidazo(4,5-d)(1,3)diazepin-8-ol, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-, (R)- Nipent NSC 218321 NSC-218321 NSC218321 Pentostatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pentostatin?

A1: this compound is a potent and irreversible inhibitor of adenosine deaminase (ADA) [, ]. This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine.

Q2: How does ADA inhibition by this compound impact lymphocytes?

A2: Inhibition of ADA leads to the accumulation of deoxyadenosine triphosphate (dATP), particularly in lymphocytes which are highly sensitive to ADA inhibition [, ]. This accumulation disrupts DNA synthesis and repair, ultimately triggering apoptosis, a programmed cell death mechanism [, , ].

Q3: How does this compound's effect on lymphocytes translate to its therapeutic applications?

A3: this compound's ability to selectively target and eliminate lymphocytes makes it valuable for treating lymphoid malignancies like hairy cell leukemia (HCL) and for inducing immunosuppression [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H14N6O4 and its molecular weight is 294.26 g/mol.

Q5: Is there any information available about this compound's spectroscopic data?

A5: While the provided research does not delve into detailed spectroscopic characterization, further exploration of spectroscopic properties would enhance our understanding of the compound's structure and behavior.

Q6: How is this compound administered and what is its typical dosage?

A6: this compound is administered intravenously. While specific dosages can vary based on the indication and individual patient factors, research indicates a dosage of 4 mg/m2 administered intravenously every other week for 6-9 months as being effective in HCL [].

Q7: Are there any known factors that influence the pharmacokinetics of this compound?

A7: Renal function significantly impacts this compound's pharmacokinetics. Dose adjustments are necessary for patients with renal insufficiency [].

Q8: Has the relationship between this compound's pharmacokinetic properties and its pharmacodynamics been explored?

A8: While research acknowledges the impact of renal function on this compound's pharmacokinetic profile, further investigation is necessary to fully understand the interplay between PK/PD and optimize dosing strategies.

Q9: What in vitro models have been used to study the activity of this compound?

A9: In vitro studies have utilized peripheral blood mononuclear cells from healthy donors to assess this compound's impact on lymphocyte viability and subset distribution [].

Q10: What animal models have proven valuable in understanding this compound's efficacy?

A10: IL-10-deficient mice with induced colitis have been used to investigate this compound's therapeutic potential in inflammatory bowel disease [].

Q11: What are the key clinical indications for this compound?

A11: this compound has demonstrated clinical efficacy in the treatment of hairy cell leukemia (HCL), showing high complete response rates and prolonged relapse-free survival times [, , ]. It has also shown activity in other lymphoid malignancies, including chronic lymphocytic leukemia, cutaneous T-cell lymphoma, and adult T-cell lymphoma-leukemia [, ].

Q12: What is the clinical efficacy of this compound in treating steroid-refractory acute graft-versus-host disease (aGvHD)?

A12: While some studies suggest this compound shows promise as a salvage therapy for steroid-refractory aGvHD, particularly in cases with severe intestinal involvement [, ], other research indicates limited benefit in grade III-IV aGvHD []. Further investigation is needed to determine optimal patient populations and treatment strategies.

Q13: How does this compound compare to other treatment options for HCL, like interferon alfa (IFN)?

A13: Clinical trials directly comparing this compound to IFN in previously untreated HCL patients demonstrated significantly higher response rates and longer relapse-free survival with this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

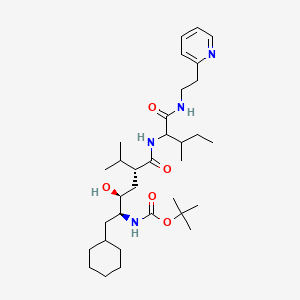

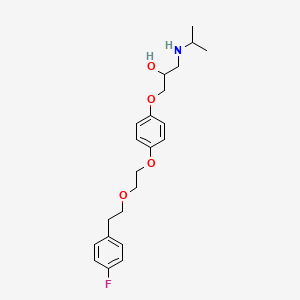

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)

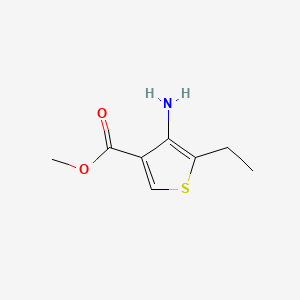

![2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-](/img/structure/B1679474.png)

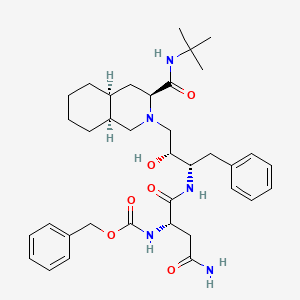

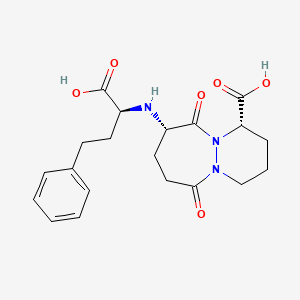

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)